5-Ethoxypyridin-2-amine
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Overview
Description
5-Ethoxypyridin-2-amine is a chemical compound with the CAS Number: 89943-11-3 . It has a molecular weight of 138.17 and its molecular formula is C7H10N2O . The compound appears as a white to yellow to black solid or liquid .
Molecular Structure Analysis
The InChI code for 5-Ethoxypyridin-2-amine is 1S/C7H10N2O/c1-2-10-6-3-4-7(8)9-5-6/h3-5H,2H2,1H3,(H2,8,9) . This code provides a detailed description of the molecule’s structure, including its atomic connectivity and tautomeric states.Physical And Chemical Properties Analysis
5-Ethoxypyridin-2-amine has a density of 1.101±0.06 g/cm3 . It is recommended to be stored in a dark place, under an inert atmosphere, at room temperature .Scientific Research Applications
Environmental Science
Derivatives of pyridinamines may be researched for their ability to bind to heavy metals or other pollutants. This property could be harnessed in environmental science for the development of new methods for water treatment or soil remediation.
Each of these applications leverages the unique chemical structure of 5-Ethoxypyridin-2-amine, which is characterized by its molecular weight of 138.17 g/mol and the presence of an ethoxy group attached to a pyridine ring . The compound’s safety information indicates it should be handled with care, as it can cause health hazards if not managed properly . It’s important to note that while these applications are potential uses based on the compound’s properties, actual use cases may require further empirical research and development.
Safety and Hazards
Mechanism of Action
Pharmacokinetics
The pharmacokinetic properties of 5-Ethoxypyridin-2-amine, including its Absorption, Distribution, Metabolism, and Excretion (ADME) properties, are crucial for understanding its bioavailability. According to the data from Ambeed , the compound has high gastrointestinal absorption and is permeable to the blood-brain barrier
properties
IUPAC Name |
5-ethoxypyridin-2-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O/c1-2-10-6-3-4-7(8)9-5-6/h3-5H,2H2,1H3,(H2,8,9) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WCKZZIDVKJIEAP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CN=C(C=C1)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30598420 |
Source
|
Record name | 5-Ethoxypyridin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30598420 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
89943-11-3 |
Source
|
Record name | 5-Ethoxypyridin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30598420 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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